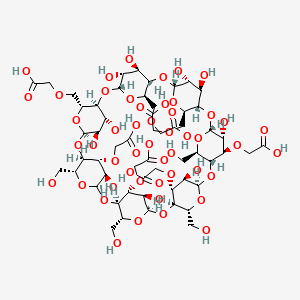
2-(3-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C23H21ClN4O3 . It contains several functional groups, including a chlorophenyl group, an ethoxybenzoyl group, a piperazine ring, an oxazole ring, and a nitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C23H21ClN4O3), which gives information about its composition . Other properties, such as its melting point, boiling point, solubility, and stability, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition
2-(3-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, as part of the arylpiperazine derivatives family, undergoes extensive metabolism, primarily involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their effects on serotonin receptors and other neurotransmitter systems. They distribute extensively in tissues and have varied concentrations in the brain and blood at steady state. The individual variability in metabolism is influenced by the expression and activity of enzymes like CYP3A4 and CYP2D6 (Caccia, 2007).
DNA Binding and Drug Design
Compounds like Hoechst 33258, which share structural similarities with 2-(3-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, are known to bind strongly to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This binding property is leveraged in fluorescent DNA stains, chromosome analysis, and nuclear staining in plant cell biology. Moreover, this class of compounds offers a base for rational drug design due to their potential uses as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Neurotransmitter Receptor Affinity
Compounds structurally related to 2-(3-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile have shown high affinity for dopamine D2 receptors (D2Rs). The pharmacophore for high D2R affinity includes aromatic moieties, cyclic amines, central linkers, and aromatic/heteroaromatic lipophilic fragments. Understanding the structure-activity relationship of such compounds can guide the development of therapeutic agents for neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Therapeutic Potential in Psychotic and Mood Disorders
Lurasidone, a compound with a similar structure, has been noted for its efficacy and safety in treating psychotic and mood disorders. It is especially recognized for its unusual efficacy in acute bipolar depression and shows promise due to its low risk of inducing metabolic side effects, although its risk of akathisia might be notable. Understanding the pharmacological profile and long-term effects of such compounds is vital for developing effective treatments for these disorders (Pompili et al., 2018).
Wirkmechanismus
The mechanism of action of this compound is not specified in the available resources. Its effects would depend on the specific context in which it’s used, such as the type of biological or chemical system and the conditions of the experiment.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-2-30-19-8-6-16(7-9-19)22(29)27-10-12-28(13-11-27)23-20(15-25)26-21(31-23)17-4-3-5-18(24)14-17/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPAFTCXOZCSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B2629378.png)
![1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2629379.png)
![6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2629380.png)

![1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2629383.png)
